4-(3,3-Diethyl-ureido)-benzenesulfonyl chloride
Description
4-(3,3-Diethyl-ureido)-benzenesulfonyl chloride (CAS: 169040-62-4) is a benzenesulfonyl chloride derivative featuring a diethyl urea substituent at the para position of the aromatic ring. Its molecular formula is C₁₁H₁₄ClN₂O₃S, with a molecular weight of 313.76 g/mol . The compound is primarily utilized as a sulfonylating agent in organic synthesis, enabling the introduction of sulfonate groups into target molecules. Its structure combines the electrophilic sulfonyl chloride moiety with a urea group, which may influence solubility, reactivity, and biological activity.
Structure
3D Structure
Properties
IUPAC Name |
4-(diethylcarbamoylamino)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-3-14(4-2)11(15)13-9-5-7-10(8-6-9)18(12,16)17/h5-8H,3-4H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIMBLHEKHFIGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Diethyl-ureido)-benzenesulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with diethylurea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Diethyl-ureido)-benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Aqueous base (e.g., sodium hydroxide) or acidic conditions (e.g., hydrochloric acid)
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonothioates, and sulfonic acids .
Scientific Research Applications
4-(3,3-Diethyl-ureido)-benzenesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3,3-Diethyl-ureido)-benzenesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophilic sites on other molecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The reactivity and applications of benzenesulfonyl chlorides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:
Physical and Chemical Properties
- Melting Points: Pyrazole-substituted analogs (e.g., 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride) exhibit lower melting points (76.5–78.5°C) due to heterocyclic substituents . 3-Chloro-4-(3-methyl-ureido)-benzenesulfonyl chloride has a predicted boiling point of 383.2°C, higher than non-halogenated analogs . Data for the diethyl urea derivative is unavailable, but bulkier substituents typically raise melting points.
Reactivity :
- Synthetic Yields: 4-(Acetylamino)benzenesulfonyl chloride: 85% yield via direct chlorosulfonation . 4-(3-(4-Bromophenyl)ureido)-benzenesulfonyl chloride: 76% yield using Pyry-BF₄ and MgCl₂ .
Biological Activity
4-(3,3-Diethyl-ureido)-benzenesulfonyl chloride, often referred to as a benzenesulfonamide derivative, has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its urea moiety, which is known for engaging in various biological interactions. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a benzenesulfonyl group linked to a diethylureido moiety. This configuration allows for unique interactions with biological targets, particularly in enzyme inhibition and antimicrobial activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Various studies have reported the compound's effectiveness against a range of bacterial strains.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in animal models.
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes, which may be beneficial in treating diseases like cancer and diabetes.
Antimicrobial Activity
Recent evaluations indicate that benzenesulfonamide derivatives exhibit significant antimicrobial properties. In a study assessing the efficacy of various sulfonamide compounds, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be promising:
| Compound | MIC (mg/mL) | Tested Pathogen |
|---|---|---|
| This compound | 6.72 | E. coli |
| 6.63 | S. aureus | |
| 6.45 | Pseudomonas aeruginosa |
These results suggest that the compound could be developed further as an antibacterial agent.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was investigated using carrageenan-induced edema models in rats. The compound demonstrated significant inhibition of paw edema at various time points:
| Time (hours) | Edema Inhibition (%) |
|---|---|
| 1 | 94.69 |
| 2 | 89.66 |
| 3 | 87.83 |
This data indicates that the compound may exert its anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition : The urea moiety allows for hydrogen bonding with enzyme active sites, disrupting their function.
- Interaction with Cell Membranes : The sulfonamide group may interact with bacterial cell membranes, leading to increased permeability and cell death.
- Modulation of Inflammatory Pathways : The compound may inhibit signaling pathways involved in inflammation through interference with cytokine production.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- A study on HIV inhibitors showed that derivatives similar to benzenesulfonamides can effectively inhibit viral replication by targeting viral capsid proteins.
- Research into diabetes management indicated that urea derivatives can enhance insulin sensitivity and glucose uptake in muscle cells.
Q & A
Q. What are the standard synthetic routes for preparing 4-(3,3-diethyl-ureido)-benzenesulfonyl chloride?
The synthesis typically involves two steps: (1) introducing the ureido group via reaction of 4-aminobenzenesulfonyl chloride with diethylcarbamoyl chloride in the presence of a base (e.g., pyridine) , and (2) activating the sulfonic acid to sulfonyl chloride using reagents like oxalyl chloride or thionyl chloride under anhydrous conditions. For example, oxalyl chloride with catalytic DMF in dry dichloromethane at 0°C is a common method . Purification via column chromatography (silica gel, gradients of petroleum ether/dichloromethane) may be required to isolate the product .
Q. How is this compound characterized to confirm its structural integrity?
Key characterization methods include:
- NMR spectroscopy : H and C NMR to verify the presence of diethyl urea (–NH–CO–N(CHCH)) and sulfonyl chloride (–SOCl) groups.
- Mass spectrometry (HRMS or ESI-MS) : To confirm molecular weight and fragmentation patterns.
- Melting point analysis : Comparison with literature values (e.g., analogous sulfonyl chlorides show mp ranges of 105–110°C ).
- FT-IR : Peaks at ~1370 cm (S=O asymmetric stretch) and ~1170 cm (S=O symmetric stretch) confirm sulfonyl chloride functionality .
Q. What precautions are necessary for handling this compound in the lab?
- Moisture sensitivity : Store under inert gas (Ar/N) and use anhydrous solvents. Hydrolysis of the sulfonyl chloride group can generate HCl, requiring neutralization traps .
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential HCl release during reactions .
Q. What are its primary reactivity patterns in organic synthesis?
The sulfonyl chloride group reacts with nucleophiles (amines, alcohols) to form sulfonamides or sulfonate esters. For example:
- Sulfonamide formation : React with primary/secondary amines (e.g., in pyridine or DCM) to yield stable sulfonamide derivatives, critical in drug discovery .
- Cross-coupling reactions : The ureido group may participate in hydrogen bonding, influencing regioselectivity in catalytic reactions .
Advanced Research Questions
Q. How does the diethyl urea substituent influence the compound’s reactivity compared to simpler sulfonyl chlorides?
The electron-donating diethyl urea group (–NH–CO–N(CHCH)) at the para position modulates the electrophilicity of the sulfonyl chloride:
- Reduced reactivity : Electron donation decreases the electrophilicity of the sulfur center, potentially slowing nucleophilic substitution. Kinetic studies via Cl NMR or stopped-flow techniques can quantify this effect .
- Steric effects : The bulky urea group may hinder access to the sulfonyl chloride, as shown in X-ray crystallography of analogous compounds .
Q. What strategies mitigate decomposition during long-term storage or high-temperature reactions?
- Stabilization : Add stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) to prevent radical-induced degradation.
- Low-temperature storage : –20°C under desiccant (e.g., molecular sieves) to slow hydrolysis .
- In situ generation : Prepare the sulfonyl chloride immediately before use to avoid storage-related degradation .
Q. How can computational methods predict the compound’s suitability for drug design?
- Docking studies : Use software like AutoDock to assess binding affinity to target proteins (e.g., carbonic anhydrase, where sulfonamides are inhibitors) .
- ADMET prediction : Tools like SwissADME evaluate solubility, metabolic stability, and toxicity. The urea group may enhance solubility but reduce membrane permeability .
Q. How do researchers resolve contradictions in reported physical properties (e.g., melting points)?
- Reproducibility checks : Repeat synthesis/purification using methods from independent sources .
- Polymorphism analysis : Perform DSC or PXRD to identify crystalline forms affecting melting points .
- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., hydrolyzed sulfonic acid) that alter observed properties .
Q. What in vitro assays are used to evaluate its biological activity?
- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Enzyme inhibition : Spectrophotometric assays (e.g., carbonic anhydrase inhibition via 4-nitrophenyl acetate hydrolysis) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
Methodological Tables
Q. Table 1: Key Synthetic Methods
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Ureido introduction | Diethylcarbamoyl chloride, pyridine, 0°C | 60–75% | |
| Sulfonyl chloride activation | Oxalyl chloride, DMF, dry DCM | 85–90% |
Q. Table 2: Stability Under Different Conditions
| Condition | Half-life | Decomposition Product | Mitigation Strategy |
|---|---|---|---|
| Ambient humidity | 2–4 hrs | Benzenesulfonic acid | Dry molecular sieves |
| 60°C in DMF | 30 min | Polymerized byproducts | Use <40°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
